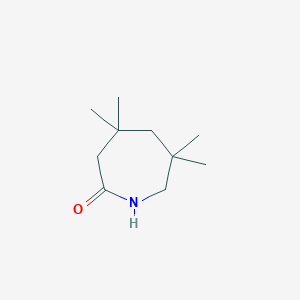

4,4,6,6-Tetramethylazepan-2-one

Description

4,4,6,6-Tetramethylazepan-2-one is a seven-membered lactam (azepanone) featuring four methyl substituents at the 4th and 6th positions of the azepane ring. This compound belongs to the class of cyclic amides, which are pivotal in organic synthesis, pharmaceuticals, and materials science due to their conformational flexibility and reactivity.

Properties

IUPAC Name |

4,4,6,6-tetramethylazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)5-8(12)11-7-10(3,4)6-9/h5-7H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBTYHZXWFDVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCC(C1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506988 | |

| Record name | 4,4,6,6-Tetramethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77729-42-1 | |

| Record name | 4,4,6,6-Tetramethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-Tetramethylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone in the presence of an acid catalyst. For example, the reaction of 2,2,6,6-tetramethylpiperidine with a ketone under acidic conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4,6,6-Tetramethylazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Sterically Hindered Base:

4,4,6,6-Tetramethylazepan-2-one serves as a sterically hindered base in organic reactions. Its bulky methyl groups reduce nucleophilicity while allowing effective deprotonation of substrates. This property is particularly valuable in reactions where strong bases are required without participating in side reactions .

Radical Chemistry:

The compound is utilized as a stabilizer for free radicals due to its ability to shield radical centers. This application is crucial in radical-mediated processes such as polymerizations and organic syntheses .

Synthesis of Derivatives:

It acts as a precursor for synthesizing various piperidine derivatives. The unique structure of this compound facilitates the formation of complex molecules used in drug development and other chemical applications .

Industrial Applications

Polymer Stabilization:

The compound is employed in the production of polymers and coatings due to its stabilizing properties. It helps enhance the thermal and light stability of materials containing hindered amine light stabilizers .

Agrochemical Production:

In agrochemicals, this compound contributes to synthesizing pesticides and herbicides. Its ability to stabilize reactive intermediates makes it suitable for various agricultural formulations .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,6,6-Tetramethylazepan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to changes in cellular function .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Physical Properties: No experimental data (e.g., melting points, solubility, or spectral data) were identified for this compound in the reviewed evidence. Theoretical comparisons suggest lower solubility in water compared to caprolactam due to methyl group hydrophobicity.

- Synthetic Routes : Both isomers likely derive from cyclization of substituted ε-caprolactam precursors, but regioselective methylation methods remain undocumented.

Biological Activity

4,4,6,6-Tetramethylazepan-2-one is a cyclic amide that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a seven-membered ring with two carbonyl groups and multiple methyl substituents that influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of azepanones exhibit antimicrobial activity against various bacterial strains. The biological evaluation of similar compounds has shown promising results against pathogens such as Pseudomonas aeruginosa and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.21 μM against these bacteria, suggesting that structural modifications in azepanones can enhance their antibacterial properties .

The mechanism of action for compounds similar to this compound often involves the inhibition of critical bacterial enzymes. For example, quinolones, which share structural similarities with azepanones, target DNA gyrase and topoisomerase II. These interactions stabilize DNA during replication and inhibit bacterial growth .

Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives related to this compound evaluated their antibacterial efficacy using standard agar diffusion methods. The results indicated varying degrees of activity based on the substituents attached to the azepanone core. Compounds with specific functional groups showed enhanced interactions with bacterial cell walls, leading to improved antimicrobial effects .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound derivatives to key bacterial enzymes. These studies revealed that certain derivatives could form stable complexes with DNA gyrase through hydrogen bonding and hydrophobic interactions. Such findings underscore the potential of these compounds as lead candidates for antibiotic development .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.